Cas no 433327-07-2 (1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole)
1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole
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- MDL: MFCD03034573
- Inchi: 1S/C17H18N2OS/c1-2-19-16-11-7-6-10-15(16)18-17(19)21-13-12-20-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3
- InChI Key: UIWCNDZEKRWUBE-UHFFFAOYSA-N
- SMILES: C1(SCCOC2C=CC=CC=2)N(CC)C2=C(C=CC=C2)N=1
1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23515174-0.05g |
433327-07-2 | 95% | 0.05g |
$2755.0 | 2024-06-19 |
1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole
1-Ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole (CAS No 433327-07-2): A Comprehensive Overview
The compound 1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole, identified by the CAS registry number 433327-07-2, is a fascinating molecule with a complex structure and diverse potential applications. This compound belongs to the class of benzimidazoles, which are well-known for their structural versatility and significant roles in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's unique combination of functional groups, such as the ethyl group, phenoxyethyl chain, and sulfur atom, contributes to its intriguing chemical properties and reactivity.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a variety of methodologies. Researchers have explored the use of coupling reactions, such as the Suzuki-Miyaura coupling, to construct the benzimidazole core. Additionally, the incorporation of the phenoxyethyl group has been achieved via nucleophilic substitution reactions, highlighting the molecule's synthetic accessibility. These studies underscore the importance of understanding the reaction mechanisms involved in constructing such complex structures.
The structural features of 1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole make it an attractive candidate for biological studies. The benzimidazole ring is known for its ability to form hydrogen bonds and interact with biological targets, such as enzymes and receptors. Recent research has focused on evaluating its potential as a kinase inhibitor, a class of enzymes involved in various cellular processes and disease states. Initial findings suggest that this compound exhibits moderate inhibitory activity against certain kinases, paving the way for further optimization and development.
In addition to its biological applications, this compound has shown promise in materials science. The presence of sulfur atoms in its structure introduces unique electronic properties that could be exploited in the development of new materials for optoelectronic devices. Recent studies have investigated its potential as a building block for self-assembled monolayers (SAMs), which are critical components in nanotechnology and surface engineering.
The synthesis and characterization of 1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole have been documented in several high-profile journals, reflecting its growing importance in contemporary chemical research. Its structural complexity and functional diversity make it a valuable tool for exploring novel chemical reactions and material properties.
In conclusion, 1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole (CAS No 433327-07-2) is a multifaceted compound with significant potential across various scientific domains. As research continues to uncover its properties and applications, this molecule is poised to play a pivotal role in advancing both academic and industrial endeavors.
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